

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyne

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Compound of Interest

Compound Name: ethyne

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Abstract

Ethyne (C_2H_2), the simplest alkyne, possesses a unique linear molecular structure and a high degree of unsaturation centered on its carbon-carbon triple bond. This guide provides a comprehensive technical overview of the molecular geometry, electronic configuration, and bonding characteristics of **ethyne**. It summarizes experimentally determined quantitative data for its structural parameters and delves into the sophisticated experimental protocols employed for these measurements. Detailed visualizations of the molecule's bonding and hybridization are provided to facilitate a deeper understanding of its chemical reactivity and physical properties, which are of significant interest in various scientific and industrial applications, including chemical synthesis and materials science.

Molecular Structure and Geometry

The **ethyne** molecule is characterized by a linear geometry, with all four atoms—two carbon and two hydrogen—lying in a straight line.^[1] This linearity results in bond angles of 180° for the H-C-C and C-C-H arrangements.^{[1][2]} This specific spatial orientation is a direct consequence of the underlying electronic structure and orbital hybridization of the carbon atoms.

Quantitative Structural Parameters

The precise bond lengths and energies of **ethyne** have been determined through various experimental techniques. These values are crucial for computational modeling and for understanding the molecule's stability and reactivity.

Parameter	Experimental Value	Unit
Carbon-Carbon Bond Length	1.203 Å	Angstroms
Carbon-Hydrogen Bond Length	1.060 Å	Angstroms
H-C-C Bond Angle	180	Degrees
C-C-H Bond Angle	180	Degrees

Bond	Bond Dissociation Energy	Unit
C≡C	~965	kJ/mol
C-H	~556	kJ/mol

Electronic Configuration and Hybridization

The bonding in **ethyne** is best understood through the concept of orbital hybridization. Each carbon atom in the **ethyne** molecule is sp-hybridized. The 2s orbital and one of the 2p orbitals on each carbon atom combine to form two degenerate sp hybrid orbitals. These sp orbitals are oriented linearly at an angle of 180° to each other, minimizing electron-pair repulsion. The remaining two 2p orbitals on each carbon atom (2py and 2pz) remain unhybridized and are oriented perpendicular to the molecular axis and to each other.

sp Hybridization of Carbon in Ethyne

Covalent Bonding in Ethyne

The covalent framework of **ethyne** consists of a combination of strong sigma (σ) bonds and weaker pi (π) bonds. In total, an **ethyne** molecule contains three sigma bonds and two pi bonds.

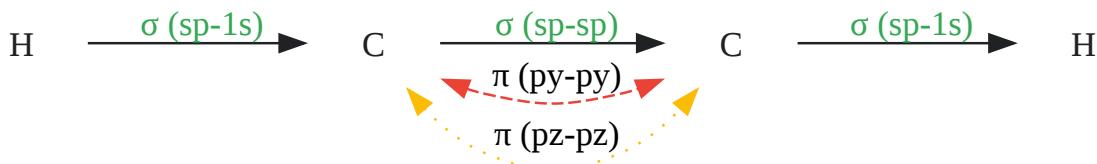
Sigma (σ) Bonds

The sigma bonds in **ethyne** are formed by the head-on overlap of atomic and hybrid orbitals, resulting in a high degree of electron density along the internuclear axis.

- C-C Sigma Bond: One sp hybrid orbital from each carbon atom overlaps to form a strong C-C sigma bond.
- C-H Sigma Bonds: The remaining sp hybrid orbital on each carbon atom overlaps with the 1s orbital of a hydrogen atom to form two C-H sigma bonds.

Pi (π) Bonds

The two pi bonds are formed by the sideways overlap of the unhybridized 2p orbitals on each carbon atom. The 2py orbitals on each carbon overlap to form one pi bond, and the 2pz orbitals overlap to form the second pi bond. These two pi bonds are oriented perpendicular to each other and to the internuclear axis. This extensive overlap of p-orbitals results in a region of high electron density above, below, and around the C-C sigma bond.



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Sigma and Pi Bonding in Ethyne

Experimental Determination of Molecular Structure

The precise structural parameters of **ethyne** have been elucidated through a variety of sophisticated experimental techniques.

Gas-Phase Electron Diffraction (GED)

Methodology: In a typical GED experiment, a high-energy beam of electrons is directed through a gaseous sample of **ethyne**. The electrons are scattered by the electrostatic potential of the molecules. The scattered electrons produce a diffraction pattern that is recorded on a detector.

The total scattering intensity is a function of the momentum transfer and contains information about the internuclear distances within the molecule. By analyzing the diffraction pattern, the bond lengths and angles of the molecule can be determined with high precision.

Rotational Spectroscopy (Fourier Transform Microwave Spectroscopy)

Methodology: This technique involves passing microwave radiation through a gaseous sample of **ethyne**. The molecules absorb microwaves at specific frequencies corresponding to transitions between different rotational energy levels. By precisely measuring these absorption frequencies, the rotational constants of the molecule can be determined. The rotational constants are related to the moments of inertia of the molecule, from which the bond lengths can be calculated with very high accuracy. For these experiments, a Balle-Flygare type Fourier transform microwave spectrometer is often employed, where the gas is introduced into a high-vacuum chamber and subjected to a pulse of microwave radiation.

High-Resolution Infrared Spectroscopy

Methodology: High-resolution infrared spectroscopy probes the vibrational and rotational energy levels of molecules. A beam of infrared radiation is passed through a sample of **ethyne**, and the absorption of radiation at specific frequencies is measured. The resulting spectrum shows fine structure due to simultaneous rotational and vibrational transitions. Analysis of this rovibrational spectrum allows for the determination of molecular constants, which in turn provide information about bond lengths and angles. A computer-controlled F-centre laser can be used as the infrared source to achieve high resolution.

Conclusion

The molecular structure and bonding of **ethyne** are fundamental to its chemical and physical properties. Its linear geometry, a direct result of sp hybridization, and the presence of a carbon-carbon triple bond, composed of one sigma and two pi bonds, make it a highly reactive and energetically rich molecule. The precise determination of its bond lengths and energies through advanced experimental techniques such as gas-phase electron diffraction and various forms of spectroscopy provides the essential data for a thorough understanding of this foundational organic molecule. This detailed knowledge is critical for its application in chemical synthesis,

materials science, and for the development of new chemical entities in the field of drug discovery.

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